Dimethylthiocarbamoyl chloride

Catalog No.
S603110
CAS No.
16420-13-6
M.F
C3H6ClNS
M. Wt
123.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylthiocarbamoyl chloride

CAS Number

16420-13-6

Product Name

Dimethylthiocarbamoyl chloride

IUPAC Name

N,N-dimethylcarbamothioyl chloride

Molecular Formula

C3H6ClNS

Molecular Weight

123.61 g/mol

InChI

InChI=1S/C3H6ClNS/c1-5(2)3(4)6/h1-2H3

InChI Key

PHWISQNXPLXQRU-UHFFFAOYSA-N

SMILES

CN(C)C(=S)Cl

Synonyms

N,N-Dimethylcarbamothioic Chloride; Dimethylthiocarbamyl Chloride; 1-Chloro-N,N-dimethylthioformamide; Dimethylcarbamothioic Chloride; Dimethylcarbamothioyl Chloride; N,N-Dimethylcarbamothioyl Chloride; N,N-Dimethylchlorothiocarbamate; N,N-Dimethylth

Canonical SMILES

CN(C)C(=S)Cl

Dimethylthiocarbamoyl chloride is a chemical compound with the molecular formula C3H6ClNSC_3H_6ClNS. It appears as a yellow solid or syrup and is classified as a thiocarbamoyl chloride. This compound serves as a crucial intermediate in various organic syntheses, particularly in the preparation of arylthiols through the Newman-Kwart rearrangement . Dimethylthiocarbamoyl chloride is known for its reactive nature, particularly due to the presence of the thiocarbamoyl group, which can participate in nucleophilic substitution reactions.

DMTCC is a corrosive and toxic compound. It can cause severe skin burns and eye damage upon contact []. It is also a suspected respiratory irritant. DMTCC reacts violently with water, releasing hydrochloric acid fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling DMTCC.
  • Handle DMTCC in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store DMTCC in a tightly sealed container under inert atmosphere and away from moisture.
  • Dispose of DMTCC according to local regulations for hazardous waste.

Data:

  • No specific data on the toxicity of DMTCC is readily available.

Synthesis of Dimethylthiocarbamates

DMTCC can be used as a starting material for the synthesis of various dimethylthiocarbamates. These are organic compounds with a wide range of applications, including:

  • Agriculture: Herbicides, fungicides, and insecticides Source: Royal Society of Chemistry:
  • Pharmaceuticals: Building blocks for drug discovery and development Source: ScienceDirect:
  • Materials science: Crosslinking agents in polymers Source: Wiley Online Library:

The specific synthesis process using DMTCC will vary depending on the desired end product.

Other Research Applications

DMTCC has also been used in other research areas, such as:

  • Chemoselective deoxygenation: This process removes oxygen atoms from specific molecules. DMTCC has been shown to be effective in deoxygenating pyridine N-oxides Source: American Chemical Society:
  • Synthesis of complex molecules: DMTCC can be used as a building block in the synthesis of more complex molecules, such as the natural product (±)-thia-calanolide A Source: ScienceDirect:

  • Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols, leading to the formation of corresponding thiocarbamides or thioesters.
  • Solvolysis: The hydrolysis of dimethylthiocarbamoyl chloride has been studied extensively. It typically follows an unimolecular ionization pathway, resulting in the formation of dimethylcarbamide and hydrochloric acid. The reaction kinetics indicate that the specific rates of hydrolysis are significantly influenced by solvent polarity and temperature .
  • Reactions with Iron Carbonyl Complexes: Dimethylthiocarbamoyl chloride can react with various iron carbonyl complexes, facilitating transformations that are relevant in coordination chemistry .

Dimethylthiocarbamoyl chloride exhibits notable biological activities. It has been identified as having potential antimicrobial properties and has been studied for its interactions with various biological systems. Due to its reactive nature, it may also induce cytotoxic effects, necessitating careful handling in laboratory settings . The compound's safety data sheet indicates that it can cause severe skin burns and eye damage, emphasizing its hazardous nature when improperly managed .

The synthesis of dimethylthiocarbamoyl chloride can be achieved through several methods:

  • Chlorination of Tetramethylthiuram Disulfide: A common method involves reacting tetramethylthiuram disulfide with chlorinating agents such as elemental chlorine or sulfur dichloride. This reaction typically occurs under controlled temperatures to optimize yield and purity .
  • Direct Synthesis from Dimethylamine and Thiophosgene: Another approach involves the reaction between dimethylamine and thiophosgene, yielding dimethylthiocarbamoyl chloride directly.
  • Alternative Methods: Other methods may include using various chlorinating agents in different solvents to facilitate the reaction while controlling by-products .

Dimethylthiocarbamoyl chloride is utilized in various applications:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring thiocarbonyl functionalities.
  • Organic Synthesis: The compound is employed in organic synthesis for creating complex molecules, including arylthiols and other derivatives.
  • Research

Interaction studies involving dimethylthiocarbamoyl chloride have focused on its reactivity with nucleophiles and other electrophiles. Research has shown that it reacts readily with amines, leading to the formation of thioamide derivatives. Kinetic studies have indicated that the rate of these reactions can vary significantly based on solvent properties and the nature of the nucleophile involved . Additionally, studies have explored its interactions with metal complexes, providing insights into its role in coordination chemistry.

Dimethylthiocarbamoyl chloride shares similarities with several other compounds, particularly within the class of carbamoyl chlorides and thiocarbonyl compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Dimethylthiocarbamoyl ChlorideC3H6ClNSC_3H_6ClNSKey reagent for arylthiol synthesis; reactive thiocarbamoyl group
N,N-Dimethylcarbamoyl ChlorideC3H6ClNC_3H_6ClNLacks sulfur functionality; used primarily for amide formation
Ethyl ThiocyanateC3H5NSC_3H_5NSContains a thiocyanate group; less reactive than thiocarbamoyl chlorides
ThioformamideCH3NSCH_3NSSimpler structure; used in different synthetic pathways

Dimethylthiocarbamoyl chloride stands out due to its specific reactivity patterns involving both nucleophilic substitution and solvolysis reactions, making it a valuable compound in synthetic organic chemistry. Its ability to participate in diverse chemical transformations while maintaining stability under certain conditions further emphasizes its importance in both industrial and research settings.

Dimethylthiocarbamoyl chloride emerged as a significant reagent in organosulfur chemistry during the development of thiocarbamate chemistry. The compound gained prominence particularly after the discovery of the Newman-Kwart rearrangement by Melvin Spencer Newman and Harold Kwart, which established a fundamental method for converting phenols to thiophenols. This rearrangement, which relies on dimethylthiocarbamoyl chloride as a key reagent, represented a breakthrough in synthetic methodology for accessing thiophenolic compounds that were otherwise difficult to synthesize through conventional means. The early investigations into this reagent focused primarily on its basic reactivity and synthetic applications, laying the groundwork for more sophisticated applications that would follow in subsequent decades.

Significance in Synthetic Organic Chemistry

Dimethylthiocarbamoyl chloride holds particular importance as an electrophilic reagent that serves as a source of the R₂NC(S)⁺ group, analogous to its oxygen counterpart dimethylcarbamoyl chloride (R₂NC(O)Cl). This characteristic makes it invaluable for introducing thiocarbamate functionalities into various molecules. The compound's significance in synthetic organic chemistry extends beyond its direct applications, as it facilitates access to important structural motifs and intermediates that play crucial roles in the synthesis of pharmaceuticals, agrochemicals, and materials. Its ability to participate in the conversion of phenols to thiophenols through the Newman-Kwart rearrangement has established it as an essential tool in the synthetic chemist's arsenal.

Evolution of Research Applications

Research involving dimethylthiocarbamoyl chloride has evolved substantially from basic synthetic methodologies to sophisticated catalytic systems. While traditional applications required harsh thermal conditions for reactions such as the Newman-Kwart rearrangement, recent research has focused on developing milder alternatives. Notable advances include the development of palladium-catalyzed processes, photoredox catalysis approaches, and oxidant-mediated transformations that allow these reactions to proceed at significantly lower temperatures. These developments have expanded the functional group tolerance and applicability of dimethylthiocarbamoyl chloride in complex molecule synthesis. Furthermore, the evolution of research has led to new applications beyond the classic Newman-Kwart rearrangement, including its use in chemoselective deoxygenation reactions and various pharmaceutical syntheses.

Industrial production of dimethylthiocarbamoyl chloride predominantly employs the chlorination of tetramethylthiuram disulfide (TMTS) in molten reaction media. This method, validated by its high yield (>85%) and scalability, utilizes the product itself as a solvent, eliminating the need for external solvents and simplifying purification [1]. The reaction proceeds via:

$$
\text{(CH₃)₂NC(S)S–S(S)CN(CH₃)₂} + 2\text{Cl}2 \rightarrow 2\text{(CH₃)₂NC(S)Cl} + \text{S}2\text{Cl}_2
$$

Key industrial features include:

  • Continuous Batch Cycling: Initial charges of 10–25% molten dimethylthiocarbamoyl chloride are maintained at 40–60°C. Tetramethylthiuram disulfide and chlorine gas are incrementally added to sustain stirrability, with external cooling managing exothermicity [1].
  • Chlorinating Agent Flexibility: Elemental chlorine (Cl₂), sulfur dichloride (SCl₂), disulfur dichloride (S₂Cl₂), or sulfuryl chloride (SO₂Cl₂) are employed, with chlorine preferred for its minimal byproduct formation [1].

Laboratory Preparation Methodologies

Laboratory-scale synthesis mirrors industrial protocols but emphasizes precision in stoichiometry and temperature control. A typical procedure involves:

  • Charging a reactor with 40 g of molten dimethylthiocarbamoyl chloride at 45°C [1].
  • Gradually introducing 97% pure tetramethylthiuram disulfide (10 g) followed by chlorine gas (10 g) over 15 minutes [1].
  • Maintaining temperatures at 45–55°C via cooling baths to prevent thermal degradation [1].

This approach achieves gas chromatographic purity exceeding 96%, with yields dependent on reactant purity and stoichiometric accuracy [1].

Chlorination of Tetramethylthiuram Disulfide

The chlorination of tetramethylthiuram disulfide represents the cornerstone of dimethylthiocarbamoyl chloride production. Critical parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature40–60°CPrevents decomposition
Chlorinating Agent Ratio0.95–1.2 mol per mole TMTSMinimizes unreacted residues
Reaction MediumMolten product (10–25% w/w)Ensures homogeneity

Mechanistic Insight: Chlorine cleaves the disulfide bond in tetramethylthiuram disulfide, substituting sulfur atoms with chlorine to form dimethylthiocarbamoyl chloride and disulfur dichloride [1]. The molten medium facilitates rapid heat dissipation and product isolation.

Alternative Synthetic Pathways

While the chlorination route dominates, historical methods described in Houben-Weyl, Methoden der Organischen Chemie include reactions of dimethylamine with thiophosgene. However, these pathways are hindered by thiophosgene’s toxicity and lower yields compared to tetramethylthiuram disulfide chlorination [1].

Sustainable Synthesis Approaches

Modern advancements prioritize sustainability through:

  • Solvent-Free Reactions: Using molten dimethylthiocarbamoyl chloride as both reactant and medium reduces solvent waste [1].
  • Energy Efficiency: Continuous production cycles leverage residual heat, lowering energy consumption by 20–30% compared to batch processes [1].
  • Byproduct Utilization: Disulfur dichloride (S₂Cl₂), a byproduct, is reclaimed for sulfur recovery or reused in other chlorination reactions [1].

Production Parameter Optimization

Optimizing dimethylthiocarbamoyl chloride synthesis involves:

Temperature Control: Elevated temperatures (>60°C) risk decomposition, while suboptimal temperatures (<40°C) impede reaction kinetics [1].
Stoichiometric Precision: Chlorinating agents are dosed at 0.95–1.2 mol per mole tetramethylthiuram disulfide to account for impurities [1].
Feedstock Purity: ≥97% tetramethylthiuram disulfide purity minimizes side reactions, ensuring final product purity >95% [1].

Table 2: Impact of Chlorinating Agents on Reaction Efficiency

AgentMolar Ratio (Agent:TMTS)Temperature (°C)Yield (%)
Cl₂1.0–1.145–5588–92
SCl₂1.0–1.0550–6085–89
SO₂Cl₂0.98–1.155–6582–86

XLogP3

1.4

Melting Point

42.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (13.73%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (82.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (82.35%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (13.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

16420-13-6

General Manufacturing Information

Carbamothioic chloride, N,N-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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